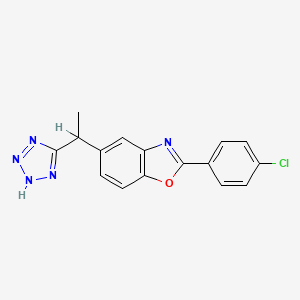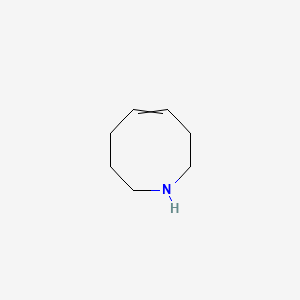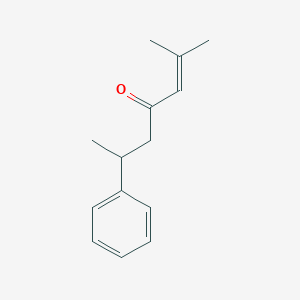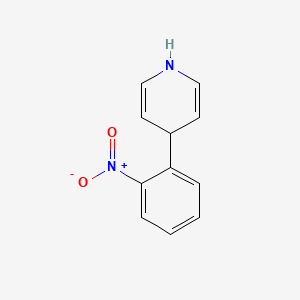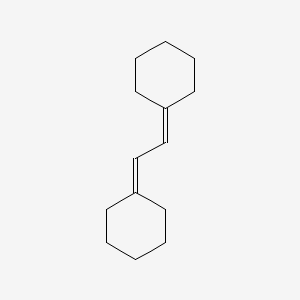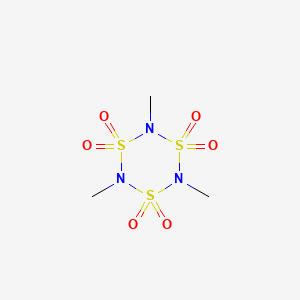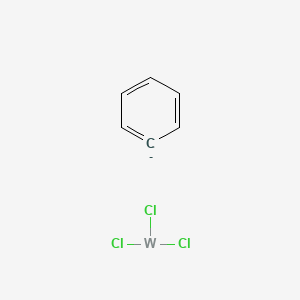
Benzene;trichlorotungsten
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene;trichlorotungsten is a coordination compound consisting of a benzene ring bonded to a trichlorotungsten moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene;trichlorotungsten typically involves the reaction of tungsten hexachloride with benzene in the presence of a reducing agent. One common method is to react tungsten hexachloride with benzene in a solvent such as dichloromethane, using a reducing agent like zinc or magnesium to facilitate the formation of the trichlorotungsten complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene;trichlorotungsten can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tungsten complexes.
Reduction: It can be reduced to form lower oxidation state tungsten complexes.
Substitution: The chlorine atoms in the trichlorotungsten moiety can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligands such as phosphines or amines can be used to replace the chlorine atoms under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungsten oxides, while substitution reactions can produce a variety of tungsten-ligand complexes.
Scientific Research Applications
Benzene;trichlorotungsten has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.
Biological Studies: Research is ongoing to explore its potential biological activity and applications in medicine, such as in the development of new drugs or diagnostic tools.
Mechanism of Action
The mechanism by which Benzene;trichlorotungsten exerts its effects involves the interaction of the trichlorotungsten moiety with various molecular targets. The tungsten center can coordinate with different ligands, facilitating various chemical transformations. The benzene ring can also participate in π-π interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Benzene;trichloromolybdenum: Similar in structure but with molybdenum instead of tungsten.
Benzene;trichlororhenium: Contains rhenium in place of tungsten.
Benzene;trichlorovanadium: Features vanadium instead of tungsten.
Uniqueness
Benzene;trichlorotungsten is unique due to the specific properties imparted by the tungsten center, such as its high atomic weight and ability to form stable complexes with a variety of ligands. This makes it particularly useful in applications requiring robust and versatile catalysts.
Properties
CAS No. |
54161-21-6 |
|---|---|
Molecular Formula |
C6H5Cl3W- |
Molecular Weight |
367.3 g/mol |
IUPAC Name |
benzene;trichlorotungsten |
InChI |
InChI=1S/C6H5.3ClH.W/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H;/q-1;;;;+3/p-3 |
InChI Key |
JMDOPABKXQBLPU-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=[C-]C=C1.Cl[W](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


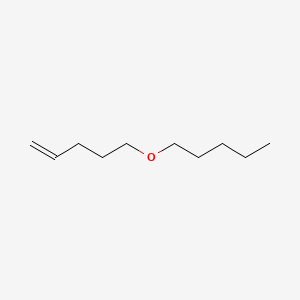
methylsulfanium chloride](/img/structure/B14630372.png)
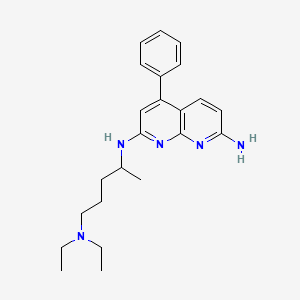
![2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane](/img/structure/B14630382.png)
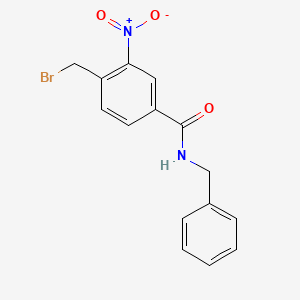

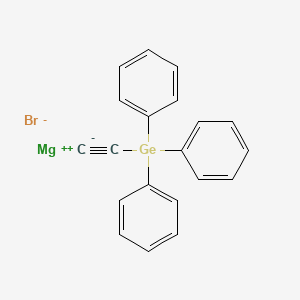
![4-Formyl-2,2-dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14630422.png)
